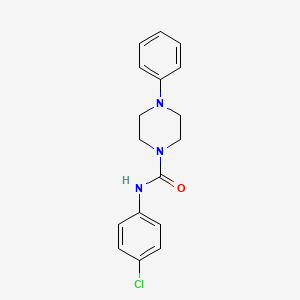

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a phenyl group, along with a carboxamide functional group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with multiple receptors, which is a common characteristic of bioactive aromatic compounds .

Mode of Action

Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to affect a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of a compound .

Result of Action

Given its potential biological activity, it can be hypothesized that it may have a significant impact on cellular processes .

Action Environment

It’s important to note that environmental factors can significantly impact the action of a compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines.

Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and chlorophenyl rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Halogenated derivatives of the phenyl and chlorophenyl rings.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex piperazine derivatives.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Studied for its interactions with various enzymes and proteins.

Medicine:

- Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent .

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Applied in the formulation of agrochemicals and other specialty chemicals.

Comparación Con Compuestos Similares

N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Shares the chlorophenyl group and carboxamide functionality but differs in the presence of a pyridine ring.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a sulfonamide moiety, with a thiadiazole ring.

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide: Features a chlorophenyl group and an oxadiazole ring, with nitroheteroaryl substituents.

Uniqueness: N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with a chlorophenyl and phenyl group, along with a carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a piperazine core substituted with a 4-chlorophenyl and a phenyl group at the 1 and 4 positions, respectively. Its molecular formula is C19H21ClN2O, with a molecular weight of approximately 319.80 g/mol. The presence of the carboxamide functional group enhances its biological activity and therapeutic potential.

Target Interactions

The compound's structure suggests it may interact with various biological targets, particularly ion channels involved in pain signaling pathways, such as the transient receptor potential vanilloid type 1 (TRPV1) channels. TRPV1 antagonists are of great interest for their roles in pain management and inflammatory conditions.

Biochemical Pathways

Research indicates that compounds similar to this compound can influence multiple biochemical pathways, including:

- Antiviral activity

- Anti-inflammatory effects

- Anticancer properties

- Antimicrobial effects

- Antidiabetic actions

These activities are often mediated through modulation of neurotransmitter systems and inhibition of specific enzymes such as monoamine oxidase (MAO) .

Analgesic Effects

Studies have shown that derivatives of piperazine compounds exhibit significant analgesic effects. For instance, this compound has been proposed as a candidate for further investigation in pain relief therapies due to its interaction with TRPV1 channels.

Anticancer Properties

In vitro studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent anticancer activity against various cell lines, including MCF-7 and A549 .

Case Studies

Case Study 1: TRPV1 Antagonism

A study focused on the TRPV1 antagonistic properties of this compound found that it effectively reduced nociceptive responses in animal models. The compound was administered intraperitoneally at doses ranging from 10 to 100 mg/kg, leading to significant pain relief compared to control groups.

Case Study 2: Anticancer Activity

In another investigation, derivatives similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that some derivatives exhibited IC50 values as low as 0.39 µM against MCF-7 cells, suggesting strong potential for development as anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide | Structure | Different halogen substitution | Potentially altered pharmacokinetics |

| N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide | Structure | Methyl group instead of phenyl | Varying biological activity |

| N-(4-bromophenyl)-4-phenylpiperazine-1-carboxamide | Structure | Bromine substitution may enhance lipophilicity | Enhanced bioavailability |

This table illustrates how variations in halogen substitution and side groups can significantly influence the biological activity and pharmacokinetics of related compounds.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZVMASYWVHKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.